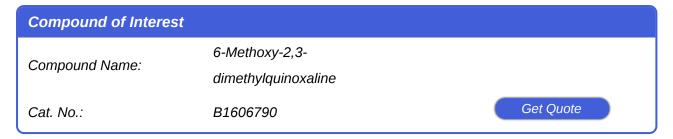


In-Depth Technical Guide: 6-Methoxy-2,3-dimethylquinoxaline (CAS 6637-22-5)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2,3-dimethylquinoxaline, with the CAS number 6637-22-5, is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that form the core structure of various biologically active compounds. Due to their diverse pharmacological properties, including antimicrobial and anticancer activities, quinoxalines are of considerable interest in the fields of medicinal chemistry and drug development. This technical guide provides a summary of the available physicochemical data for **6-Methoxy-2,3-dimethylquinoxaline** and outlines general experimental approaches for its synthesis and characterization based on related compounds.

Physicochemical Properties

Limited experimental data is available for **6-Methoxy-2,3-dimethylquinoxaline**. The following table summarizes the known quantitative information.



Property	Value	Source
Molecular Formula	C11H12N2O	[1][2]
Molecular Weight	188.23 g/mol	[1][2]
Appearance	Orange to red solid	
Melting Point	94 - 98 °C	[1]
Boiling Point (Predicted)	300.8 ± 37.0 °C	[1]
Storage Temperature	Room Temperature	

Spectroscopic Characterization (Predicted)

While specific experimental spectroscopic data for **6-Methoxy-2,3-dimethylquinoxaline** is not readily available in the reviewed literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the methoxy group. The aromatic protons will appear in the downfield region (typically δ 7-8 ppm). The two methyl groups attached to the quinoxaline ring will likely appear as singlets in the upfield region (around δ 2.5-2.8 ppm), and the methoxy protons will present as a sharp singlet around δ 3.9-4.0 ppm.
- 13 C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbons of the aromatic rings will resonate in the δ 110-150 ppm range. The methyl carbons are expected around δ 20-25 ppm, and the methoxy carbon should appear around δ 55-60 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoxaline ring system (in the 1450-1650 cm⁻¹ region), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z
 = 188.23, corresponding to the molecular weight of the compound.



Experimental Protocols

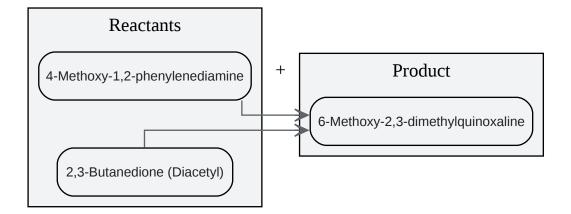
A specific, detailed experimental protocol for the synthesis of **6-Methoxy-2,3-dimethylquinoxaline** is not available in the public domain. However, a general and widely used method for the synthesis of quinoxaline derivatives is the condensation of an ophenylenediamine with a **1,2-dicarbonyl** compound.

General Synthesis of Quinoxaline Derivatives

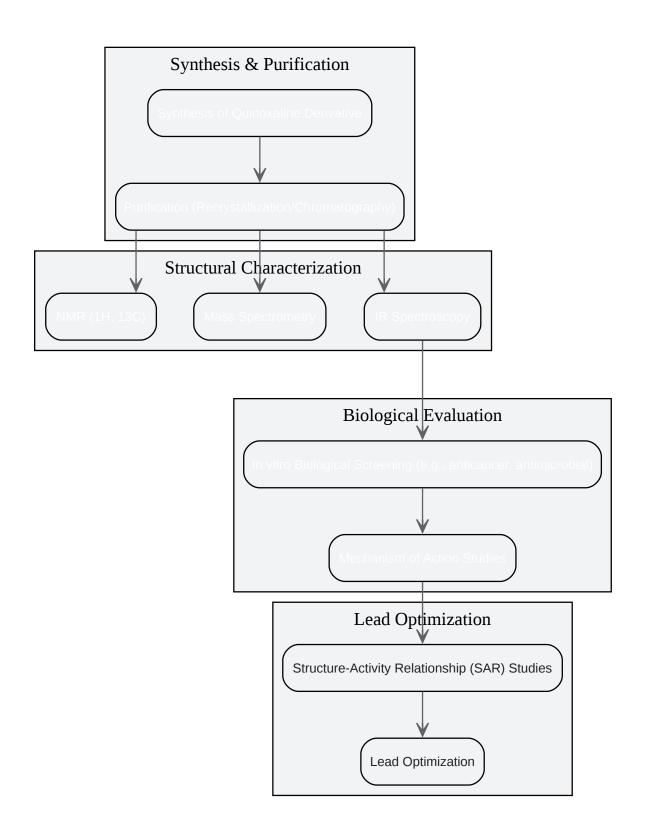
A common route to synthesize quinoxalines involves the reaction of a substituted ophenylenediamine with a diketone. For **6-Methoxy-2,3-dimethylquinoxaline**, the logical precursors would be 4-methoxy-1,2-phenylenediamine and 2,3-butanedione (diacetyl).

Reaction:









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References

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